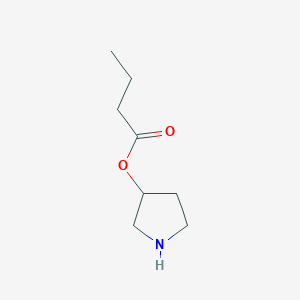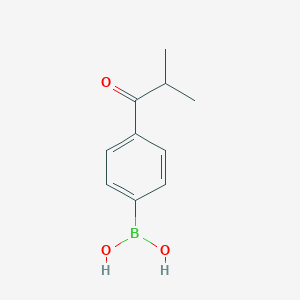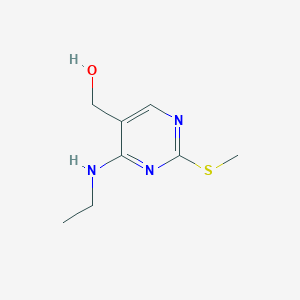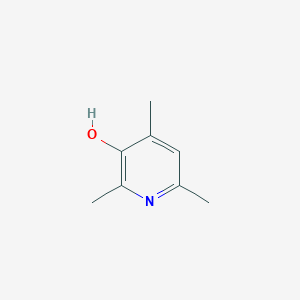![molecular formula C37H60N6O9 B180398 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid CAS No. 141975-99-7](/img/structure/B180398.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Metabolic Regulation and Obesity Treatment
L-Leucine is known to activate the mammalian target of rapamycin (mTOR), which plays a crucial role in regulating metabolism. Research has explored the potential of L-Leucine as a dietary supplement for treating obesity due to its influence on metabolic pathways .
Diabetes Mellitus Management
Due to its regulatory effects on metabolism, L-Leucine has been investigated for its potential in managing diabetes mellitus. It may help in controlling blood sugar levels and improving insulin sensitivity .
Enhanced Muscle Glucose Uptake
L-Leucine has been shown to enhance muscle glucose uptake, which is beneficial for energy production and maintaining muscle health. This involves improved redox and bioenergetic homeostasis, along with suppressed proteolytic activities .
Redox Balance in Biochemical Pathways
A cooperative cofactor utilization strategy involving L-Leucine has been designed to ensure redox balance, which is essential for maintaining cellular health and function during L-Leucine production .
Mechanism of Action
Target of Action
The primary target of this compound, also known as L-Leucine, is the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells .
Mode of Action
The compound interacts with its target, LAT1, by being taken up into cells. When leucine is acetylated, it switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug .
Biochemical Pathways
Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . It also promotes fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway . These pathways are crucial for muscle growth and metabolic health .
Pharmacokinetics
The compound’s ADME properties are influenced by its uptake into cells. The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . This uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Result of Action
The result of the compound’s action is the stimulation of protein synthesis and fatty acid oxidation, promoting muscle growth and metabolic health . It also prevents lipid buildup in skeletal muscle .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects . Leucine supplementation may cause digestive issues or interact with certain medications . Therefore, understanding how leucine interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N6O9/c1-20(2)14-25(38)32(46)39-29(19-31(44)45)36(50)41-26(15-21(3)4)33(47)40-27(16-22(5)6)34(48)42-28(18-24-12-10-9-11-13-24)35(49)43-30(37(51)52)17-23(7)8/h9-13,20-23,25-30H,14-19,38H2,1-8H3,(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,49)(H,44,45)(H,51,52)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORYSJZREVBZHO-WPMUBMLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)
![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)






